molecular formula C17H14N2O B8765662 9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide CAS No. 79156-94-8

9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide

Cat. No. B8765662
CAS RN: 79156-94-8
M. Wt: 262.30 g/mol
InChI Key: VHPSPZRBIFYBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04382093

Procedure details

A 3.3 g. portion of 9-aminocarbonyl-9-(2-cyanoethyl)fluorene from Example 27 was hydrogenated in 95 ml. of glacial acetic acid under 4 atmospheres of hydrogen pressure for two hours at 24° C. in the presence of 1.5 g. of platinum oxide catalyst. The reaction mixture was filtered to remove the catalyst and the solvent was removed by evaporation under reduced pressure. The product which remained was dissolved in ethyl acetate and then extracted into 1 N hydrochloric acid. The aqueous acid layer was separated, made alkaline with 50% sodium hydroxide, and extracted several times with fresh ethyl acetate. The extracts were combined, washed with water and with brine, dried, and the solvent was removed by evaporation under reduced pressure to provide 2.3 g. of a white solid. The solid was dissolved in 1 N hydrochloric acid, filtered, and diluted with water to 100 ml. The aqueous acid solution was lyophilized to provide a white solid, which was crystallized from methanol and ethyl acetate was identified as 1.0 g. of 9-(3-aminopropyl)-9-aminocarbonylfluorene. m.p. 198°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1([CH2:17][CH2:18][C:19]#[N:20])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:3].C(O)(=O)C.[H][H]>[Pt]=O.Cl>[NH2:20][CH2:19][CH2:18][CH2:17][C:4]1([C:2]([NH2:1])=[O:3])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product which remained was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted into 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The aqueous acid layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted several times with fresh ethyl acetate
WASH
Type
WASH
Details
washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide 2.3 g
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with water to 100 ml
CUSTOM
Type
CUSTOM
Details
to provide a white solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol and ethyl acetate

Outcomes

Product
Name
Type
Smiles
NCCCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.